molecular formula C19H20ClF3N2O3S B3642352 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3642352
M. Wt: 448.9 g/mol
InChI Key: PGQMGQIPEKHDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a trifluoromethyl group (-CF3), a methylsulfonyl group (-SO2CH3), and an amide group (-CONH2). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The methylsulfonyl group is a sulfur-containing group that can participate in various chemical reactions. The amide group is a fundamental part of proteins and can engage in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which can influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amide group can undergo hydrolysis, and the trifluoromethyl group can participate in various transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many pharmaceuticals with a trifluoromethyl group work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include studying its biological activity, developing more efficient synthesis methods, and exploring its potential applications in medicine or other fields .

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N2O3S/c1-4-13-7-5-6-12(2)18(13)24-17(26)11-25(29(3,27)28)14-8-9-16(20)15(10-14)19(21,22)23/h5-10H,4,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQMGQIPEKHDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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